molecular formula C15H20BrNO3 B1407730 Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate CAS No. 1422524-58-0

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Cat. No.: B1407730
CAS No.: 1422524-58-0
M. Wt: 342.23 g/mol
InChI Key: ZKPIAMNNXMTLDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H19BrNO3 and a molecular weight of 342.23 g/mol. This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and an azetidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromophenol in the presence of a suitable base and solvent . The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the azetidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, or alkoxides

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.

    Tert-butyl methyl azetidine-1,3-dicarboxylate: Another azetidine derivative with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIAMNNXMTLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (200 mg, 1.07 mmol), 4-bromophenol (222 mg, 1.28 mmol), triphenylphosphine (368 mg, 1.40 mmol) and DIAD (259 mg, 1.28 mmol) in anhydrous THF (5 mL) was heated to 110° C. under nitrogen for 5 hours. The reaction mixture was concentrate in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate 20:1 to 5:1) to give tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate (310 mg, 84%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 6.78 (d, 2H), 4.06 (m, 4H), 3.79 (m, 2H), 2.96 (m, 1H), 1.45 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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